3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 1,6-dimethyl substitution on the pyrazole ring, a piperazine linker, and a benzothiazole-1,1-dione moiety. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their pharmacological versatility, including kinase inhibition and anticancer activity .
Properties
IUPAC Name |
3-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2S/c1-12-20-16-14(11-19-23(16)2)17(21-12)24-7-9-25(10-8-24)18-13-5-3-4-6-15(13)28(26,27)22-18/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRUALMQPFYQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle progression. This results in the inhibition of cell proliferation, particularly in cancer cells.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This can result in apoptosis, or programmed cell death, particularly in cancer cells.
Result of Action
The compound has shown significant cytotoxic activities against various cell lines. For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45–97 nM and 6–99 nM, respectively. It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM.
Biological Activity
The compound 3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core linked to a piperazine moiety and a benzothiazole dione. The structural complexity allows for multiple interactions within biological systems.
Structural Formula
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Anti-cancer : Inhibitory effects on tumor cell proliferation.
- Anti-inflammatory : Modulation of inflammatory pathways.
- Antimicrobial : Activity against various bacterial strains.
- Neuroprotective : Potential benefits in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The pyrazolopyrimidine derivatives are known to inhibit key enzymes such as glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and apoptosis .
- Receptor Modulation : These compounds may also interact with various receptors, including adenosine receptors, influencing signaling pathways related to inflammation and pain .
- Antioxidant Activity : The presence of the benzothiazole moiety contributes to antioxidant properties, potentially reducing oxidative stress in cells .
Anti-Cancer Activity
A study highlighted the compound's efficacy in inhibiting the growth of cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer and lung cancer cells. In vitro assays indicated an IC50 value in the micromolar range, suggesting potent anti-cancer properties .
Anti-inflammatory Effects
Research has shown that derivatives of this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Antimicrobial Properties
In vitro studies have reported that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an antimicrobial agent .
Comparative Analysis of Similar Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, )
- Core Structure: Pyrazolo[3,4-d]pyrimidine with an imino group at position 4 and a p-tolyl substituent.
- Key Differences: Lacks the piperazine linker and benzothiazole-1,1-dione. Instead, it has an amino group at position 3.
- Synthesis: Derived from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate via cyclization .
- Applications : Serves as a precursor for pyrazolotriazolopyrimidines, which exhibit isomerization-dependent biological activity .
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (Compound 3, )
- Core Structure: Hybrid pyrazolo[3,4-d]pyrimidine-thieno[3,2-d]pyrimidine system.
- Key Differences: Replaces benzothiazole-1,1-dione with a thienopyrimidine ring. Retains a phenyl group at position 3.
- Synthesis : Uses Vilsmeier–Haack reagent for formylation, followed by cyclization with ammonium carbonate .
- Applications: Potential as a kinase inhibitor due to dual-heterocyclic architecture .
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 44g, )
- Core Structure : Pyrido[3,4-d]pyrimidin-4(3H)-one with a piperazinyl-methyl group.
- Key Differences: Pyrido[3,4-d]pyrimidinone core instead of pyrazolo[3,4-d]pyrimidine; includes a pyridinyl-piperazine side chain.
- Synthesis : Achieved via reductive amination using sodium triacetoxyborohydride .
- Applications : Designed for cellular potency in kinase-targeted therapies .
4-(2-Arylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines (Compounds 5a–l, )
- Core Structure : Pyrazolo[3,4-d]pyrimidine with a hydrazinyl linker and arylidene substituents.
- Key Differences : Lacks the benzothiazole-1,1-dione; instead, features open-chain Schiff bases or triazolopyrimidine derivatives.
- Synthesis : Condensation of hydrazinyl intermediates with aldehydes or ketones .
- Applications : Demonstrates anti-proliferative activity against cancer cell lines .
Structural and Functional Comparison Table
Key Differentiators of the Target Compound
Structural Uniqueness: The integration of a benzothiazole-1,1-dione moiety distinguishes it from analogs with thienopyrimidine or pyridopyrimidinone cores. This group may enhance π-π stacking or hydrogen-bonding interactions with biological targets .
Piperazine Linker : Unlike hydrazinyl or methylene linkers in analogs, the piperazine group improves solubility and pharmacokinetics, as seen in other arylpiperazine-based drugs .
Substitution Pattern : The 1,6-dimethyl groups on the pyrazole ring could reduce metabolic degradation compared to unsubstituted or phenyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
